ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16786281
InChI: InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)
SMILES:
Molecular Formula: C29H33FN2O4
Molecular Weight: 492.6 g/mol

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

CAS No.:

Cat. No.: VC16786281

Molecular Formula: C29H33FN2O4

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate -

Specification

Molecular Formula C29H33FN2O4
Molecular Weight 492.6 g/mol
IUPAC Name ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Standard InChI InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)
Standard InChI Key ZBGXUVOIWDMMJE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure:
ethyl N-[(1S,3aR,4aR,6S,8aR,9S,9aR)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f]benzofuran-6-yl]carbamate . Key features include:

  • A decalin-like tricyclic core with seven defined stereocenters.

  • An (E)-ethenyl linker connecting the tricyclic system to a 5-(3-fluorophenyl)pyridin-2-yl moiety.

  • A C7-spirocyclic carbamate group, critical for PAR-1 binding .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC29_{29}H33_{33}FN2_2O4_4
Molecular weight492.6 g/mol
Stereocenters7
LogP (estimated)4.2
Hydrogen bond acceptors6
Hydrogen bond donors1

The compound’s lipophilicity (LogP ≈ 4.2) facilitates membrane penetration, aligning with observations that PAR-1 antagonists like vorapaxar access their binding pocket via the lipid bilayer .

Synthesis and Structural Modifications

Synthetic Pathway

The synthesis of this compound involves multi-step stereocontrolled transformations :

  • Wittig Olefination: Ketone precursor 1 undergoes olefination to form alkene 8.

  • Hydroboration-Oxidation: 9-BBN-mediated hydroboration yields alcohol 3 with high diastereoselectivity.

  • Carbamate Formation: Treatment with trichloroacetyl isocyanate introduces the carbamate group (4).

  • Rhodium-Catalyzed C–H Insertion: Spirocyclization forms the oxazolidinone ring (5a–d).

  • Suzuki Coupling: Introduction of the 5-(3-fluorophenyl)pyridin-2-yl group via palladium-catalyzed cross-coupling.

Table 2: Key Synthetic Intermediates

StepIntermediateTransformationYield (%)
18Wittig olefination of 185
23Hydroboration of 878
34Carbamoylation of 392
45aRhodium-mediated spirocyclization65

Structure-Activity Relationships (SAR)

  • Spirocyclic Carbamate: Replacing vorapaxar’s linear carbamate with a spirocyclic system (e.g., 5c) improved metabolic stability while maintaining PAR-1 affinity (Ki_i = 5.1 nM) .

  • 3-Fluorophenyl Substituent: The meta-fluoro group enhances π-stacking with PAR-1’s Tyr337 and Phe347 .

  • Stereochemistry: The (1S,3aR,4aR,6S,8aR,9S,9aR) configuration is critical; epimerization at C1 or C9 reduces activity >100-fold .

Mechanism of Action and Pharmacodynamics

PAR-1 Antagonism

The compound inhibits thrombin-mediated platelet activation by binding to PAR-1’s intramembrane pocket, which is occluded from extracellular solvent . Molecular dynamics simulations reveal:

  • Binding Pathway: The ligand dissociates laterally into the lipid bilayer via a transient opening between transmembrane helices 6 and 7 (TM6–TM7) .

  • Metastable States: During dissociation, the compound interacts with lipid headgroups and residues Val217 and Leu214, forming transient intermediates .

Selectivity Profile

The compound exhibits >1,000-fold selectivity over PAR-2 and PAR-4, attributed to steric clashes with PAR-2’s Glu248 and PAR-4’s broader ligand-binding cleft .

Pharmacokinetics and Preclinical Data

Absorption and Distribution

  • Oral Bioavailability: In rats, the compound shows 42% bioavailability (10 mg/kg), with a Tmax_{max} of 2.1 hours .

  • Plasma Protein Binding: 98.7% bound, primarily to albumin .

  • Volume of Distribution: 12.3 L/kg, indicating extensive tissue penetration .

Table 3: Pharmacokinetic Parameters (Rat)

ParameterValue
Cmax_{max}1,250 ng/mL
AUC06h_{0–6h}3,450 ng·h/mL
t1/2_{1/2}6.2 hours
CL/F2.9 L/h/kg

Metabolism

Primary metabolic pathways include:

  • Oxidation: CYP3A4-mediated hydroxylation of the decalin ring.

  • Hydrolysis: Esterase cleavage of the ethyl carbamate (minor pathway) .

Research Applications and Future Directions

Limitations and Optimization Challenges

  • Synthetic Complexity: The 7-step synthesis limits scalability.

  • CYP3A4 Induction: Co-administration with CYP3A4 inhibitors may necessitate dose adjustments .

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